[(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine
Description
The compound [(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine is a hybrid heterocyclic amine featuring two distinct aromatic systems: a benzothiadiazole (electron-deficient) ring and a 5-tert-butyl-1,2-oxazole moiety.
Properties
IUPAC Name |
1-(2,1,3-benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-15(2,3)13-7-11(17-20-13)9-16-8-10-5-4-6-12-14(10)19-21-18-12/h4-7,16H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONREHJSCQMWRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)CNCC2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzothiadiazole and oxazole rings separately, followed by their coupling through a methylamine linker. Reaction conditions often involve the use of catalysts, such as palladium or copper, and reagents like N-bromosuccinimide (NBS) for bromination steps . Industrial production methods may employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
[(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamine linker, using reagents like alkyl halides
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of benzothiadiazole exhibit significant antimicrobial properties. For instance, compounds incorporating the benzothiadiazole structure have been evaluated for their effectiveness against various bacterial strains. A study highlighted that certain benzothiazole derivatives demonstrated strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that [(2,1,3-benzothiadiazol-4-yl)methyl] analogs could be developed as novel antimicrobial agents .
Anticancer Properties
Benzothiadiazole derivatives have also been investigated for their anticancer potential. Compounds similar to [(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine have been synthesized and tested against various cancer cell lines. One study reported that certain benzothiazole derivatives exhibited cytotoxic effects in pancreatic cancer cells, indicating their potential as anticancer therapeutics .
Neuroprotective Effects
The neuroprotective properties of compounds containing benzothiadiazole have gained attention due to their ability to inhibit enzymes linked to neurodegenerative diseases. For example, some derivatives have shown inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. This suggests that the compound could be explored for developing treatments for cognitive disorders .
Organic Electronics
The unique electronic properties of benzothiadiazole derivatives make them suitable candidates for organic electronic applications. These compounds can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their ability to facilitate charge transport and enhance device efficiency .
Corrosion Inhibition
Thiadiazole compounds are known for their corrosion-inhibiting properties in metal substrates. Research indicates that derivatives of [(2,1,3-benzothiadiazol-4-yl)methyl] can be employed as effective corrosion inhibitors in various environments, including marine settings .
Case Studies
Mechanism of Action
The mechanism of action for [(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine involves its interaction with specific molecular targets. In CuAAC reactions, it acts as a ligand that stabilizes the copper(I) catalyst, enhancing reaction rates and reducing cytotoxicity . The compound’s structural features allow it to participate in various binding interactions, facilitating its role in bioconjugation and catalysis .
Comparison with Similar Compounds
Structural Features :
- Benzothiadiazole : A fused bicyclic system with sulfur and nitrogen atoms, contributing to planar geometry and electronic anisotropy.
- Oxazole : A five-membered heterocycle with oxygen and nitrogen, modified at the 5-position by a tert-butyl group for enhanced hydrophobic interactions.
- Methylene linkers : The methylene (-CH2-) groups between the heterocycles and the central amine enable conformational flexibility, critical for molecular recognition .
For example, the tert-butyl-oxazole moiety may be derived from substituted oxazole precursors, as seen in the synthesis of quizartinib (a kinase inhibitor with a 5-tert-butyl-1,2-oxazol-3-yl group) .
The compound’s structural analogs can be categorized based on modifications to the benzothiadiazole, oxazole, or amine linker. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Role of the Benzothiadiazole Moiety :
- Benzothiadiazole derivatives (e.g., in thiadiazole-based drugs) exhibit anticancer and antimicrobial activities due to their ability to disrupt DNA/protein interactions . The electron-deficient nature of this ring enhances binding to electron-rich regions in enzymes or receptors .
Impact of tert-butyl-Oxazole :
- The 5-tert-butyl group on the oxazole enhances lipophilicity and steric shielding, as seen in quizartinib, where it improves target selectivity and metabolic stability . In WJ332, a similar oxazole substitution contributes to antiviral potency .
Biological Activity Trends: Antiviral Activity: WJ332’s adamantane-oxazole structure inhibits the influenza M2 channel, suggesting that the target compound may also target viral proteins with hydrophobic pockets .
Table 2: Solubility and Physicochemical Properties
Biological Activity
The compound [(2,1,3-benzothiadiazol-4-yl)methyl][(5-tert-butyl-1,2-oxazol-3-yl)methyl]amine is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various studies and research findings.
Chemical Structure and Properties
The compound features two key moieties: a benzothiadiazole and an oxazole , which are known for their distinct biological activities. The molecular formula is , with a molecular weight of approximately 252.35 g/mol. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
Antimicrobial Activity
Research has indicated that derivatives of benzothiadiazole exhibit notable antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated activity against various strains of bacteria, including Mycobacterium tuberculosis (Mtb) and other mycolata bacteria. The incorporation of the oxazole moiety may enhance this activity by improving the compound's interaction with bacterial cell walls .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Reference |
|---|---|---|
| Benzothiadiazole Derivative | Mtb | |
| Benzoxa-[2,1,3]-diazole Substituted Amino Acid Hydrazides | Broad-spectrum bacteria | |
| 2-(thio)ureabenzothiazoles | Various bacteria |
Antitumor Activity
The antitumor potential of benzothiadiazole derivatives has been explored in several studies. For example, compounds featuring similar structures have shown effectiveness in inhibiting tumor growth across different cancer cell lines. The mechanisms often involve the induction of apoptosis and interference with DNA replication processes .
Case Study: Antitumor Efficacy
A study evaluated a series of benzothiadiazole derivatives against human cancer cell lines. Results indicated that certain compounds led to a significant reduction in cell viability, showcasing their potential as anticancer agents. The IC50 values ranged from 5 to 15 μM across different assays .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- DNA Interaction : Many benzothiadiazole derivatives bind to DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
